(2R,3Ar,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-1-ium-2-carboxylate
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Overview
Description
ITI214 is a novel, selective inhibitor of the enzyme phosphodiesterase type 1 (PDE1). This compound has shown promise in various therapeutic areas, including heart failure, memory enhancement, and cancer treatment. ITI214 works by modulating intracellular signaling pathways, which can have a wide range of effects on cellular function and physiology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ITI214 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The exact synthetic route and reaction conditions are proprietary information held by the developers, but generally, the process involves:
Formation of the Core Structure: This step typically involves the use of organic synthesis techniques to create the core molecular framework.
Functional Group Introduction: Specific functional groups are introduced to the core structure through various chemical reactions, such as nucleophilic substitution or electrophilic addition.
Purification and Characterization: The final product is purified using techniques like chromatography and characterized using spectroscopic methods to confirm its structure and purity.
Industrial Production Methods
Industrial production of ITI214 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing stringent quality control measures. The use of automated synthesis and purification systems can enhance efficiency and reproducibility in industrial settings .
Chemical Reactions Analysis
Types of Reactions
ITI214 undergoes several types of chemical reactions, including:
Oxidation: ITI214 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on ITI214, potentially altering its activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the ITI214 molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated forms .
Scientific Research Applications
Chemistry
In chemistry, ITI214 is used as a tool compound to study the role of phosphodiesterase type 1 in various biochemical pathways. It helps researchers understand how inhibition of this enzyme affects cellular signaling and function .
Biology
ITI214 has been shown to enhance memory performance in preclinical models, making it a valuable compound for studying cognitive processes and potential treatments for memory-related disorders .
Medicine
In medicine, ITI214 is being investigated for its potential to treat heart failure by improving cardiac function without inducing arrhythmias. It is also being studied for its anti-cancer properties, particularly in combination with immune checkpoint inhibitors .
Industry
In the pharmaceutical industry, ITI214 serves as a lead compound for developing new drugs targeting phosphodiesterase type 1. Its unique mechanism of action makes it a promising candidate for various therapeutic applications .
Mechanism of Action
ITI214 exerts its effects by selectively inhibiting phosphodiesterase type 1, an enzyme that breaks down cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, ITI214 increases the levels of these cyclic nucleotides, which in turn modulate various signaling pathways involved in cardiac function, memory, and immune response .
Comparison with Similar Compounds
Similar Compounds
ITI214: Selective inhibitor of phosphodiesterase type 1.
Sildenafil: Inhibitor of phosphodiesterase type 5, used for treating erectile dysfunction.
Roflumilast: Inhibitor of phosphodiesterase type 4, used for treating chronic obstructive pulmonary disease.
Uniqueness
ITI214 is unique in its selectivity for phosphodiesterase type 1, which allows it to modulate specific signaling pathways without affecting other phosphodiesterase enzymes. This selectivity reduces the risk of side effects and enhances its therapeutic potential .
Properties
CAS No. |
145438-95-5 |
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Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
(2R,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8-/m1/s1 |
InChI Key |
CQYBNXGHMBNGCG-GJMOJQLCSA-N |
Isomeric SMILES |
C1CC[C@H]2[C@H](C1)C[C@@H](N2)C(=O)O |
SMILES |
C1CCC2C(C1)CC([NH2+]2)C(=O)[O-] |
Canonical SMILES |
C1CCC2C(C1)CC(N2)C(=O)O |
Synonyms |
[2R-(2α,3aβ,7aα)]-Octahydro-1H-Indole-2-carboxylic Acid |
Origin of Product |
United States |
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